

A Comparative Efficacy Analysis of 2-Amino-2-Thiazoline-Based Drugs in Oncology

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Compound of Interest

Compound Name: 2-Amino-2-thiazoline

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This guide offers a comparative overview of the efficacy of several **2-Amino-2-thiazoline**-based drugs, a class of compounds demonstrating significant potential in oncology. The analysis focuses on their performance against various cancer cell lines, supported by in vitro experimental data. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The **2-amino-2-thiazoline** scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.^[1] This guide focuses on two prominent therapeutic areas where these derivatives have shown significant promise: as kinase inhibitors in leukemia and as phosphatidylinositol 3-kinase (PI3K) inhibitors in breast cancer. We will compare the efficacy of the well-established drug Dasatinib and its derivatives with other 2-aminothiazole compounds in chronic myeloid leukemia (CML) and other cancers.^{[2][3]} Additionally, we will examine Alpelisib, an approved PI3K α inhibitor, in the context of other 2-aminothiazole-based compounds targeting the PI3K/Akt/mTOR pathway in breast cancer.^{[4][5]} ^[6]

Data Presentation: Comparative In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various **2-amino-2-thiazoline**-based drugs against a panel of cancer cell lines. Lower IC50

values indicate higher potency. It is important to note that this data is compiled from multiple studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Table 1: Comparative Anticancer Activity of 2-Aminothiazole Derivatives Against Leukemia and Other Cancer Cell Lines

Compound/Derivative	Cancer Cell Line	IC50 (µM)	Reference
Dasatinib	K562 (CML)	0.000069	[7]
Dasatinib	HL60 (Leukemia)	0.00011	[7]
Dasatinib	KG1a (Leukemia Progenitor)	8.98	[7]
Compound 2c (Acrylamide derivative)	K562 (CML)	0.000039	[7]
Compound 2a (Amide derivative)	HL60 (Leukemia)	0.00025	[7]
Compound 2c (Acrylamide derivative)	HL60 (Leukemia)	0.00026	[7]
Compound 15a (Triazole derivative)	KG1a (Leukemia Progenitor)	0.14	[7]
Compound 24a (Oxadiazole derivative)	KG1a (Leukemia Progenitor)	0.05	[7]
Compound 21 (Dasatinib analog)	K562 (CML)	16.3	[8]
Dasatinib	MDA-MB-231 (Breast)	< 1	[8]
Dasatinib	MCF-7 (Breast)	< 1	[8]
Dasatinib	HT-29 (Colon)	< 1	[8]
Compound 21 (Dasatinib analog)	MDA-MB-231 (Breast)	> 50	[8]
Compound 21 (Dasatinib analog)	MCF-7 (Breast)	20.2	[8]

Compound 21 (Dasatinib analog)	HT-29 (Colon)	21.6	[8]
Compound 20	H1299 (Lung)	4.89	[8]
Compound 20	SHG-44 (Glioma)	4.03	[8]
Compound 23	HepG2 (Liver)	510	[8]
Compound 24	HepG2 (Liver)	570	[8]
Compound 23	PC12 (Pheochromocytoma)	309	[8]
Compound 24	PC12 (Pheochromocytoma)	298	[8]
Compound 27	HeLa (Cervical)	1.6	[8]
Derivative 61a	A375P (Melanoma)	0.5	[3]
Derivative 61b	A375P (Melanoma)	2.1	[3]
Thiourea derivative 88	HS 578T (Breast)	0.8	[3]

Table 2: Comparative PI3K α Inhibition and Anticancer Activity of Alpelisib and Other 2-Aminothiazole Derivatives in Breast Cancer

Compound	Target/Cell Line	IC50 (nM)	Reference
Alpelisib	PI3K α	~5	[9]
Alpelisib + Tamoxifen	MCF-7 (ER+, PIK3CA mut)	Synergistic	[9]
Alpelisib + Tamoxifen	T47D (ER+, PIK3CA mut)	Synergistic	[9]
Alpelisib + Tamoxifen	ZR75-1 (ER+, PIK3CA wt, PTEN loss)	Synergistic	[9]
Alpelisib + Trastuzumab	HCC1954 (HER2+, PIK3CA mut)	Synergistic	[10]
Benzothiazole Derivative	PI3K α	13	[8]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparative data tables. Specific parameters may vary between individual studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.[11]

- **Cell Seeding:** Cancer cells are seeded into 96-well plates at a density ranging from 5×10^3 to 1×10^4 cells per well and incubated for 24 hours to allow for attachment.[11]
- **Compound Treatment:** The cells are treated with various concentrations of the 2-aminothiazole derivatives. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 48-72 hours).[11]
- **MTT Addition:** A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[11]

- Formazan Solubilization: The culture medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[11]
- Data Acquisition and Analysis: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[12][13]

In Vitro Kinase Inhibition Assay

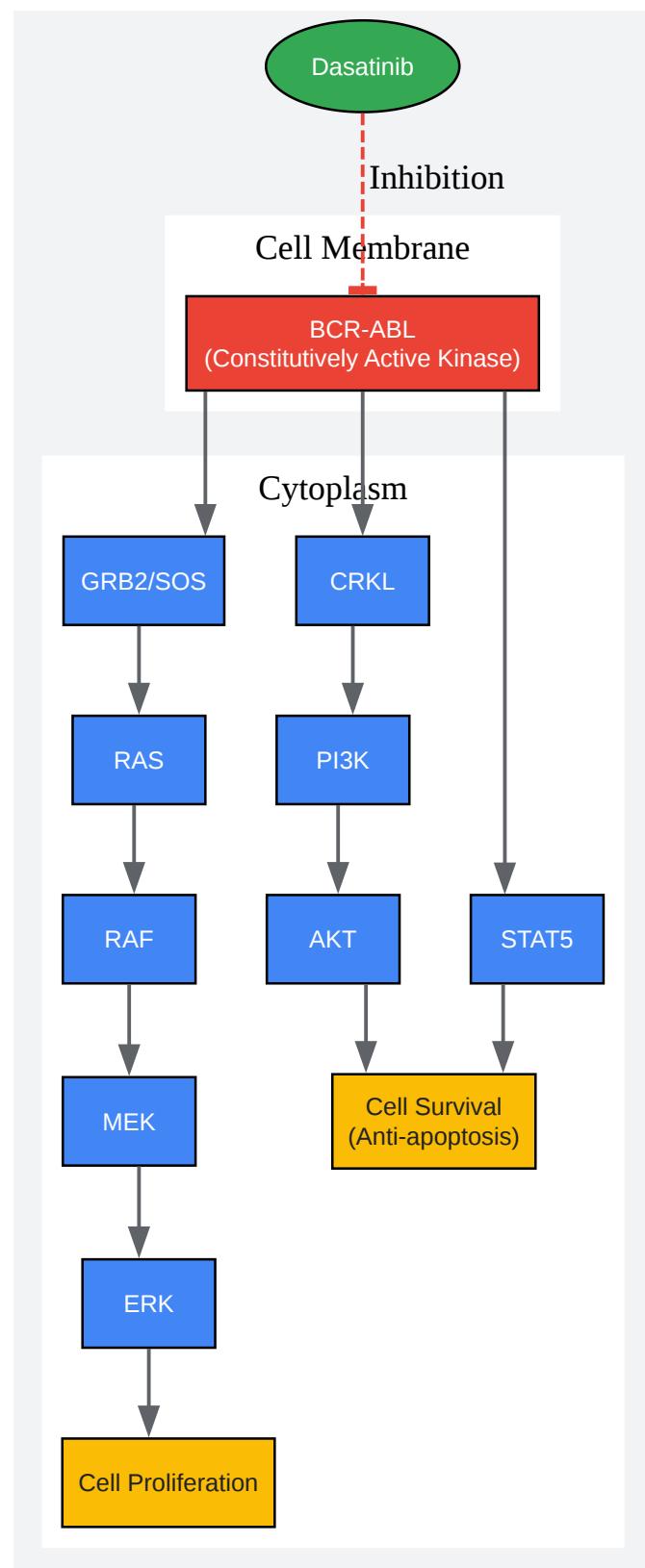
This assay measures the ability of a compound to inhibit the activity of a specific kinase.

- Reaction Setup: The kinase, a specific substrate (peptide or protein), and the test compound at various concentrations are combined in a suitable reaction buffer.
- Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).
- Incubation: The reaction mixture is incubated at a controlled temperature for a defined period to allow for substrate phosphorylation.
- Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ^{32}P -ATP), fluorescence, or luminescence-based assays.
- Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.

Mandatory Visualization

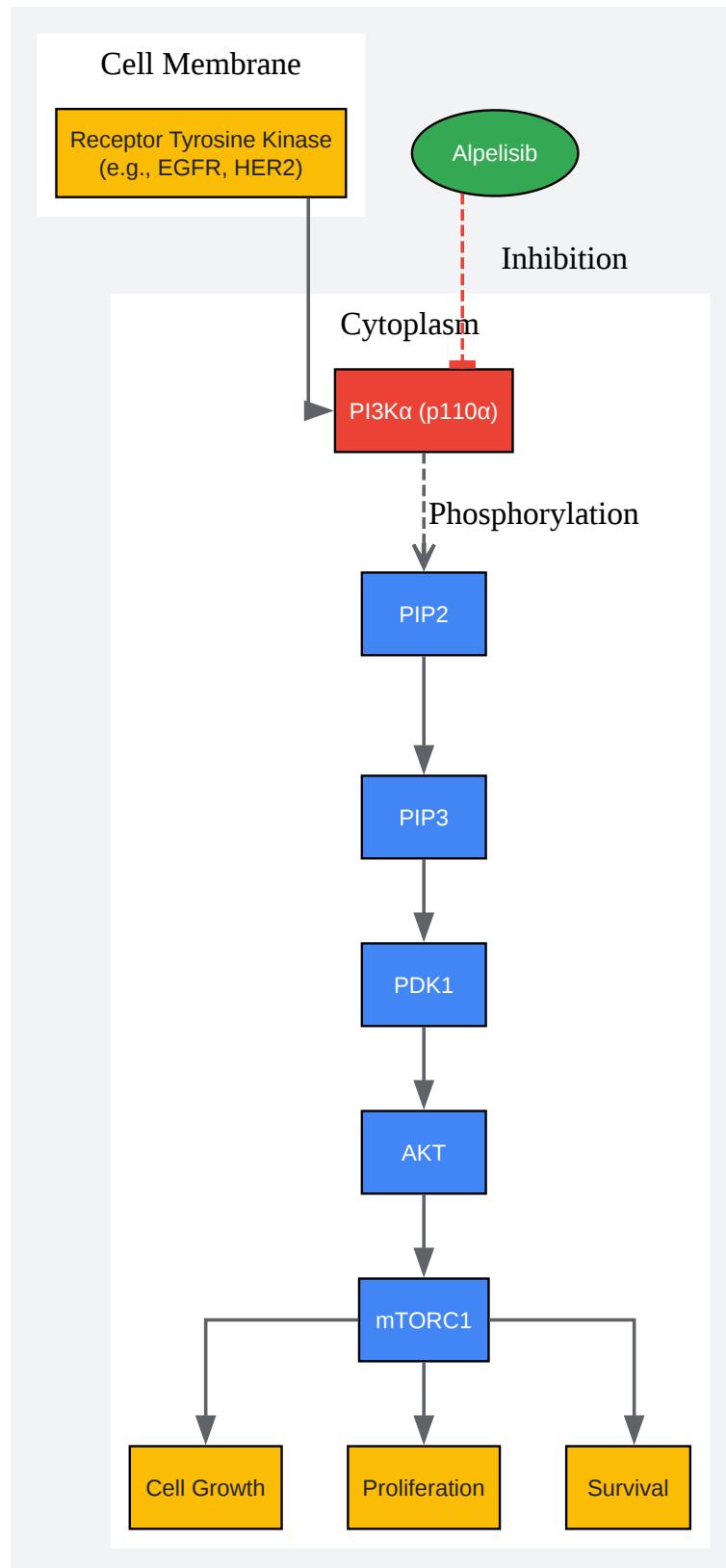
Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by Dasatinib and Alpelisib, with the point of inhibition indicated.



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Caption: Dasatinib inhibits the constitutively active BCR-ABL kinase, blocking downstream signaling pathways.

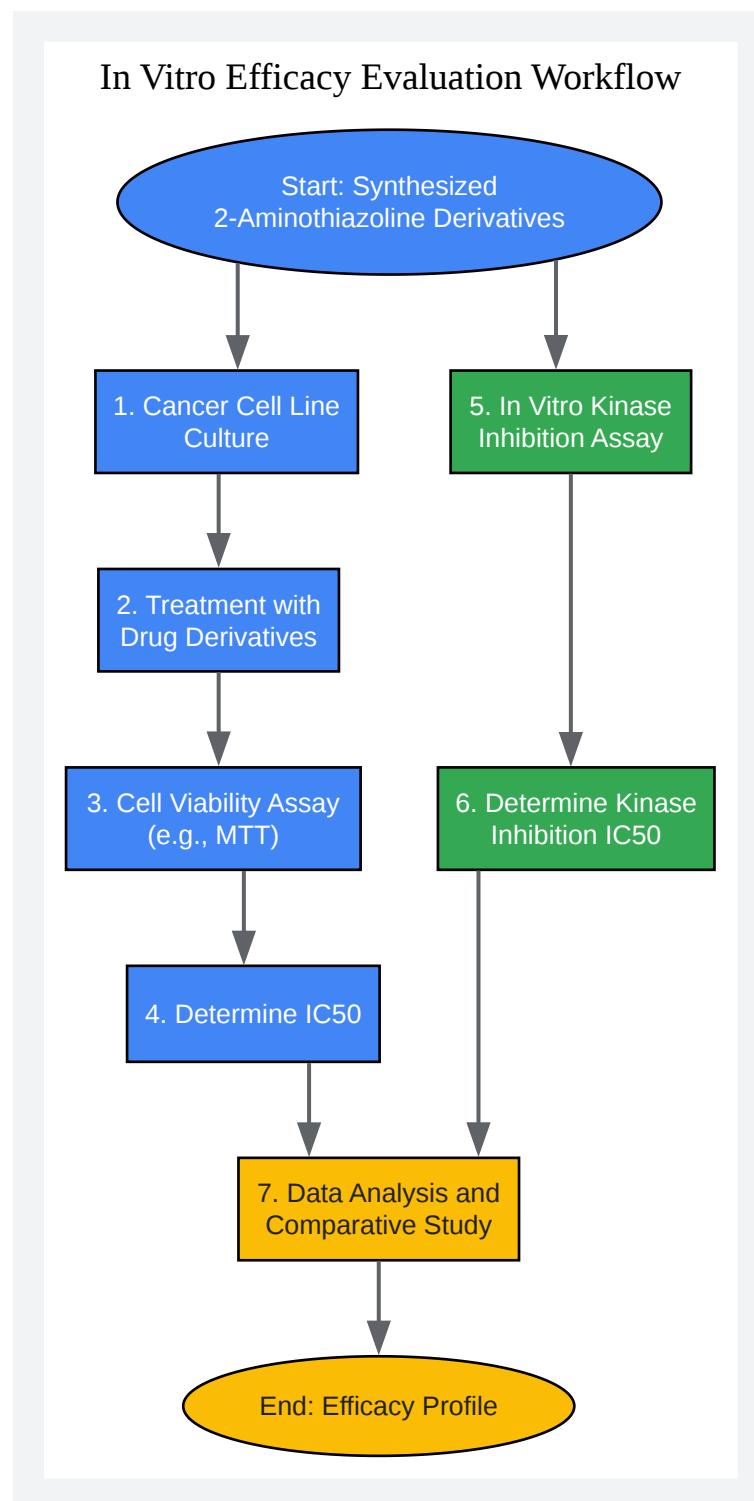


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Caption: Alpelisib specifically inhibits the p110 α subunit of PI3K, disrupting the PI3K/Akt/mTOR pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of **2-amino-2-thiazoline**-based drug efficacy.



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Caption: A generalized workflow for assessing the in vitro anticancer efficacy of 2-aminothiazoline derivatives.

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